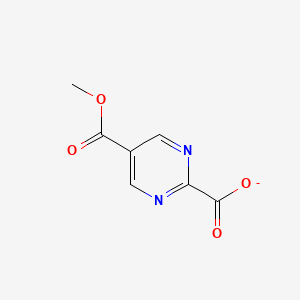
5-Methoxycarbonylpyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrimidinedicarboxylic acid, 5-methyl ester is a heterocyclic organic compound with significant importance in various fields of chemistry and industry. This compound features a pyrimidine ring substituted with carboxylic acid and methyl ester groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrimidinedicarboxylic acid, 5-methyl ester typically involves the esterification of 2,5-pyrimidinedicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of 2,5-Pyrimidinedicarboxylic acid, 5-methyl ester may involve continuous flow processes to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Pyrimidinedicarboxylic acid, 5-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,5-Pyrimidinedicarboxylic acid, 5-methyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2,5-Pyrimidinedicarboxylic acid, 5-methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,5-Pyridinedicarboxylic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,6-Pyridinedicarboxylic acid: Another related compound with carboxylic acid groups at different positions on the pyridine ring.
2,5-Pyrazinedicarboxylic acid: Features a pyrazine ring, differing in nitrogen placement within the ring structure.
Uniqueness: 2,5-Pyrimidinedicarboxylic acid, 5-methyl ester is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C7H5N2O4- |
|---|---|
Poids moléculaire |
181.13 g/mol |
Nom IUPAC |
5-methoxycarbonylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)4-2-8-5(6(10)11)9-3-4/h2-3H,1H3,(H,10,11)/p-1 |
Clé InChI |
ZXGYCRAPNNKMAV-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CN=C(N=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















